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Compound of Interest
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Cat. No.: B1574990 Get Quote

Disclaimer: Initial searches for a specific "TAG-2 tag" did not yield conclusive results for a

widely recognized protein purification tag. Therefore, this guide provides comprehensive

information on general fusion tag cleavage protocols, efficiency, and troubleshooting, using

common examples like the Strep-tag® II system and associated proteases. The principles and

troubleshooting steps outlined here are broadly applicable to various protein tag systems.

Frequently Asked Questions (FAQs)
Q1: What is a protein affinity tag and why is it used?

An affinity tag is a peptide or protein sequence that is genetically fused to a protein of interest.

[1][2] This tag allows for the purification of the recombinant protein from a complex mixture

using affinity chromatography.[1][3] Tags can also enhance solubility, improve expression

levels, and facilitate detection of the target protein.[3][4][5]

Q2: What is the Strep-tag® II system?

The Strep-tag® II is a small, eight-amino-acid peptide tag (WSHPQFEK) that binds with high

specificity to an engineered streptavidin protein called Strep-Tactin®.[2][3] This system allows

for a one-step purification of the fusion protein under gentle, physiological conditions. Elution is

typically achieved using desthiobiotin, a competitive agent.

Q3: Why is it often necessary to remove the affinity tag after purification?

For many downstream applications, the presence of an affinity tag can be undesirable. It may

interfere with the protein's structure, function, or activity. For therapeutic proteins, regulatory
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guidelines often require the removal of non-native sequences.

Q4: How are affinity tags removed?

Affinity tags are typically removed by site-specific proteases. A specific protease recognition

sequence is engineered into the fusion protein, located between the tag and the protein of

interest.[6] After purification, the addition of the corresponding protease cleaves the fusion

protein, releasing the untagged target protein.[6]

Q5: How should I design my fusion protein for efficient cleavage?

For optimal cleavage, it is crucial to ensure the protease recognition site is accessible to the

enzyme.[7] This can be achieved by:

Inserting a linker sequence: Short, flexible linkers (e.g., containing glycine and serine

residues) between the tag, cleavage site, and the target protein can improve accessibility.[8]

Checking for internal cleavage sites: Before selecting a protease, it is essential to scan your

target protein's sequence to ensure it does not contain the protease's recognition site, which

would lead to unwanted cleavage.[6]

Considering tag placement: Tags can be placed at the N- or C-terminus.[4] N-terminal

cleavage often leaves minimal to no extra amino acids on the target protein, which is often

desirable.

Troubleshooting Guide
Issue 1: Incomplete or No Cleavage of the Fusion Tag
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Possible Cause Recommended Solution

Inaccessible Cleavage Site

The protease recognition site may be sterically

hindered by the folded structure of the fusion

protein.[7][9] Solution: 1) Re-engineer the

construct to include a flexible linker sequence.

2) Perform the cleavage under mild denaturing

conditions to expose the site, though this may

affect your target protein.[8] 3) Test different

proteases.

Suboptimal Reaction Conditions

The pH, temperature, or buffer composition may

not be ideal for the protease's activity.[10][11]

Solution: Optimize the reaction by testing a

range of temperatures (e.g., 4°C, 20°C, 30°C)

and incubation times (e.g., 1, 3, 8, 24 hours).

[10][12] Ensure the buffer composition is

compatible with the protease (e.g., avoid

chelating agents like EDTA for Factor Xa).[6]

Incorrect Enzyme to Substrate Ratio

Insufficient protease will lead to incomplete

cleavage, while excessive amounts can cause

non-specific cleavage.[13] Solution: Empirically

determine the optimal protease-to-protein ratio.

Start with the manufacturer's recommendation

(e.g., 10 units of thrombin per mg of protein) and

titrate up or down.[13]

Inactive Protease

The protease may have lost activity due to

improper storage or handling.[8] Solution: 1)

Ensure the protease is stored at the correct

temperature (e.g., -20°C or -80°C). 2) Use a

fresh batch of protease or test its activity with a

control substrate.

Presence of Protease Inhibitors Components from the lysis or purification buffers

(e.g., PMSF, AEBSF) can inhibit the cleavage

enzyme.[6][10] Solution: Perform a buffer

exchange or dialysis step to remove any
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potential inhibitors before adding the protease.

[13]

Issue 2: Target Protein Precipitates After Tag Removal
Possible Cause Recommended Solution

Tag Enhanced Solubility

Large tags like GST or MBP can increase the

solubility of the fusion protein.[3] Their removal

may cause the target protein to precipitate if it is

inherently less soluble.

Issue 3: Non-Specific Cleavage of the Target Protein
Possible Cause Recommended Solution

Excessive Protease or Incubation Time

Using too much protease or incubating for too

long can lead to cleavage at secondary, less

specific sites.[6]

Internal Recognition Site

The amino acid sequence recognized by the

protease may be present within your target

protein.[6]

Experimental Protocols & Data
Common Proteases for Tag Removal
The table below summarizes common proteases, their recognition sequences, and key

considerations.
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Protease
Recognition
Sequence

Cleavage Site
Key
Considerations

TEV Protease
Glu-Asn-Leu-Tyr-Phe-

Gln-Gly/Ser
ENLYFQ↓(G/S)

Highly specific; active

at low temperatures

(4°C); requires DTT.[6]

[11]

Thrombin
Leu-Val-Pro-Arg-Gly-

Ser
LVPR↓GS

Can exhibit some non-

specific cleavage;

inhibited by serine

protease inhibitors.[6]

[11]

Factor Xa Ile-(Glu/Asp)-Gly-Arg I(E/D)GR↓

Calcium-dependent;

should not be used

with chelating agents

like EDTA.[6]

PreScission Protease

(HRV 3C)
Leu-Phe-Gln-Gly-Pro LEVLFQ↓GP

High specificity; often

supplied as a GST-

fusion for easy

removal.[6]

Enterokinase Asp-Asp-Asp-Asp-Lys DDDDK↓
Highly specific;

calcium-dependent.[6]

SUMO Protease

(Ulp1)

Recognizes SUMO

tag structure
SUMO↓Protein

Cleaves precisely at

the N-terminus of the

target protein, leaving

no extra residues.

Protocol: On-Column Cleavage of a His-tagged Protein
This protocol is a general guideline for cleaving a His-tagged protein while it is bound to a Ni-

NTA affinity column.

Protein Binding: Load the clarified cell lysate containing the His-tagged fusion protein onto a

pre-equilibrated Ni-NTA column.
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Washing: Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl, 300 mM

NaCl, 20 mM Imidazole, pH 8.0) to remove unbound proteins.

Buffer Exchange: Equilibrate the column with the protease's specific cleavage buffer (e.g., 50

mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.5 for TEV protease). This removes imidazole

which could inhibit subsequent steps.

Protease Addition: Dilute the protease (e.g., TEV protease) in cleavage buffer and apply it to

the column. Allow the protease solution to flow into the resin.

Incubation: Stop the column flow and incubate the resin with the protease for a

predetermined time (e.g., 4-16 hours) at the optimal temperature (e.g., 4°C or room

temperature).

Elution: Elute the untagged target protein from the column using the cleavage buffer. The

cleaved His-tag and the His-tagged protease (if applicable) will remain bound to the resin.

Analysis: Analyze the eluted fractions by SDS-PAGE to confirm cleavage and purity.

Protocol: In-Solution Cleavage
Purification and Elution: Purify the tagged fusion protein using affinity chromatography and

elute it from the resin.

Buffer Exchange: If the elution buffer is incompatible with the protease, perform a buffer

exchange into the appropriate cleavage buffer via dialysis or a desalting column.

Cleavage Reaction: Add the optimized amount of protease to the purified fusion protein

solution.

Incubation: Incubate the reaction mixture for the optimized time and temperature. It is

advisable to take time-point samples (e.g., 1h, 4h, overnight) to monitor the reaction.[6]

Protease and Tag Removal: After cleavage, the untagged protein must be separated from

the protease, the cleaved tag, and any remaining uncut fusion protein. This is typically done

by passing the reaction mixture back over the original affinity resin (e.g., Ni-NTA for a His-

tag). The untagged protein will be in the flow-through, while the tagged components will bind.
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Analysis: Confirm the purity of the final protein product using SDS-PAGE.
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Caption: General workflow for recombinant protein purification and tag cleavage.
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Caption: Troubleshooting decision tree for incomplete fusion tag cleavage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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